molecular formula C28H24N2O7 B2893285 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866348-70-1

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2893285
CAS RN: 866348-70-1
M. Wt: 500.507
InChI Key: AUNWVMPOYHCNGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a benzoyl group, which is a functional group characterized by the presence of a carbonyl group (C=O) and a phenyl group. The presence of these groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of electron-withdrawing or electron-donating substituents on the o-quinone could influence the regiospecificity of reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple aromatic rings could contribute to its stability and potentially its solubility in organic solvents .

Scientific Research Applications

Organic Synthesis Methodologies

Researchers have developed various methodologies for synthesizing quinoline and its derivatives, highlighting the versatility of these compounds in organic synthesis. The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the utility of quinoline derivatives in catalysis and organic transformations. This process involves multiple steps, including bromination, reaction with n-BuLi and DMF, and hydrogenation, leading to high-yield isolation of the desired products (Facchetti et al., 2016).

Structural Properties and Inclusion Compounds

The study of structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals interesting behaviors in the presence of mineral acids, forming gels or crystalline solids. These findings underscore the significance of structural analysis in understanding the interaction mechanisms of quinoline derivatives with other molecules (Karmakar et al., 2007).

Applications in Medicinal Chemistry

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. This research demonstrates the potential of quinoline derivatives in the development of new therapeutics, highlighting their broad-spectrum antitumor activity with potency comparable or superior to known drugs (Al-Suwaidan et al., 2016).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it has biological activity. This could involve studying its interactions with various biological targets, or modifying its structure to improve its properties .

properties

IUPAC Name

2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-34-18-8-9-21(23(12-18)35-2)29-26(31)16-30-15-20(27(32)17-6-4-3-5-7-17)28(33)19-13-24-25(14-22(19)30)37-11-10-36-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNWVMPOYHCNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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